N-(2-Acetylphenyl)heptanamide
Description
N-(2-Acetylphenyl)heptanamide is an acetamide derivative featuring a heptanamide chain linked to a 2-acetylphenyl group. This compound’s structure combines a lipophilic heptanoyl moiety with an acetyl-substituted aromatic ring, making it a versatile scaffold for pharmacological and chemical studies.
The acetyl group at the ortho position of the phenyl ring introduces steric and electronic effects, influencing intermolecular interactions (e.g., hydrogen bonding, π-stacking) and biological activity. Notably, acetylphenyl-containing compounds are explored for applications ranging from enzyme inhibition to antiviral drug development .
Properties
IUPAC Name |
N-(2-acetylphenyl)heptanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-4-5-6-11-15(18)16-14-10-8-7-9-13(14)12(2)17/h7-10H,3-6,11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYZHSBCHDNNIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NC1=CC=CC=C1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Acetylphenyl)heptanamide can be synthesized through various methods. One common approach involves the reaction of 2-acetylbenzoic acid with heptanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(2-Acetylphenyl)heptanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-Acetylphenyl)heptanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Acetylphenyl)heptanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
N-(4-Aminophenyl)heptanamide (Compound 16)
- Structure: Features a para-aminophenyl group instead of 2-acetylphenyl.
- Activity : Acts as a histone deacetylase (HDAC) inhibitor and HIV latency-reversing agent (LRA) .
N-[4-(Heptanoylamino)phenyl]heptanamide (Compound 17)
- Structure: Contains a heptanoylamino substituent at the para position.
- Activity : Demonstrates dual heptanamide chains, increasing hydrophobicity and membrane permeability, which may enhance cellular uptake in HIV reservoir targeting .
N-(2-Acetylphenyl)acetamide
Modifications in the Amide Side Chain
N-(2-Cyanoethyl)-N-hexyl-heptanamide
- Structure: Incorporates a cyanoethyl-hexyl group on the amide nitrogen.
- Properties: The cyano group introduces polarity, while the hexyl chain enhances lipophilicity. Such modifications are critical in optimizing logP values for blood-brain barrier penetration .
(2R)-2-(N-Methylhexanamido)-N-(2,4,4-trimethylpentan-2-yl)heptanamide
- Structure : Branched alkyl chains and stereochemistry (R-configuration) influence 3D conformation.
- Impact : Branched chains may reduce metabolic degradation, extending half-life in vivo compared to linear analogs .
Anticancer Activity
- FTY720 Analogs (Compounds 2–5): Piperidine/pyrrolidine-substituted heptanamides activate PP2A, inducing apoptosis in cancer cells.
HDAC Inhibition
- N-(4-Aminophenyl)heptanamide (16) vs. N-(2-Acetylphenyl)heptanamide: The amino group in 16 directly coordinates HDAC catalytic Zn²⁺, whereas the acetyl group may rely on hydrophobic interactions, resulting in lower potency .
Antiviral Potential
Physicochemical and Structural Data
Research Findings and Implications
- Synthetic Accessibility : Heptanamide derivatives are typically synthesized in high yields (>70%) via amide coupling, but steric hindrance from the 2-acetyl group may require optimized conditions (e.g., longer reaction times) .
- Structure-Activity Relationships (SAR) :
- Electron-Withdrawing Groups (e.g., acetyl) : Reduce basicity but enhance stability against oxidative metabolism.
- Chain Length : Heptanamide (C7) balances lipophilicity and solubility better than shorter chains (e.g., C2 in N-(2-acetylphenyl)acetamide) .
Biological Activity
N-(2-Acetylphenyl)heptanamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound primarily stems from its ability to act as a histone deacetylase (HDAC) inhibitor . HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can result in:
- Altered gene expression profiles : This is particularly significant in cancer cells, where aberrant gene expression contributes to tumorigenesis.
- Induction of apoptosis : HDAC inhibitors have been shown to promote programmed cell death in cancer cells.
- Cell cycle arrest : Compounds like this compound may induce G0/G1 phase arrest, inhibiting tumor growth.
In Vitro Studies
Several studies have investigated the effects of this compound on various cancer cell lines. For instance:
- Anti-tumor activity : In one study, this compound exhibited significant cytotoxic effects against leukemia cell lines MV4-11 and MOLM13, with IC50 values ranging from 0.3 µM to 1.2 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MV4-11 | 0.3 |
| MOLM13 | 1.2 |
These results indicate that the compound effectively inhibits cell proliferation through HDAC inhibition.
Mechanistic Insights
A detailed mechanistic study revealed that this compound interacts with key residues in the active site of HDAC enzymes, disrupting their function and leading to increased acetylation of histones. This change promotes a more open chromatin structure, facilitating transcription of tumor-suppressor genes .
Case Studies
In clinical settings, compounds similar to this compound have been evaluated for their therapeutic potential. A notable case involved a patient with refractory acute myeloid leukemia (AML) who responded positively to treatment with an HDAC inhibitor structurally related to this compound. The patient's treatment led to a significant reduction in leukemic blasts and improved overall survival .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N-(2-Acetylphenyl)heptanamide, and how can reaction conditions be optimized?
Answer:
The synthesis of structurally similar acetamide derivatives typically involves coupling reactions between acyl chlorides and amines or nucleophilic substitution. For example, thiourea derivatives like N-((2-Acetylphenyl)carbamothioyl)benzamide are synthesized via condensation of 2-acetylaniline with benzoyl isothiocyanate under reflux in ethanol . Optimization may include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature control : Reflux conditions (~80°C) improve reaction efficiency.
- Catalysts : Acid/base catalysts (e.g., triethylamine) neutralize HCl byproducts in amidation reactions .
Characterization via NMR, FT-IR, and single-crystal X-ray diffraction ensures structural fidelity .
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
Structural validation combines:
- Single-crystal X-ray diffraction : Determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .
- Spectroscopic techniques :
- 1H/13C NMR : Confirms proton environments and carbonyl resonance (e.g., acetyl C=O at ~200 ppm).
- FT-IR : Identifies amide N-H stretches (~3300 cm⁻¹) and C=O stretches (~1650 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Advanced: What computational approaches are used to predict the reactivity and electronic properties of this compound?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level provides insights into:
- Molecular Electrostatic Potential (MEP) : Highlights nucleophilic/electrophilic sites (e.g., acetyl oxygen as electron-rich) .
- Fukui functions : Predicts sites prone to electrophilic attack (e.g., sulfur in thiourea analogs) .
- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., LP(O) → σ*(C-N)) .
Discrepancies between experimental and DFT-optimized geometries should be analyzed using root-mean-square deviation (RMSD) metrics .
Advanced: How can molecular docking elucidate the potential antiviral activity of this compound derivatives?
Answer:
Docking studies (e.g., AutoDock Vina) against viral proteases (e.g., SARS-CoV-2 Mpro, PDB:6LU7) assess binding affinity and interaction mechanisms:
- Binding energy : Values ≤-5 kcal/mol suggest strong inhibition (e.g., thiourea derivatives showed -4.97 kcal/mol vs. Tenofovir) .
- Hydrogen bonding : Key residues (e.g., Lys137, Cys128) stabilize ligand-receptor complexes .
- Dynamic simulations : MD simulations (50–100 ns) validate docking poses and calculate RMSD/RMSF to confirm stability .
Advanced: How do intermolecular interactions in this compound derivatives influence their crystallographic packing?
Answer:
Hirshfeld surface analysis quantifies intermolecular contacts:
- H-bonding : Dominates packing in acetamide derivatives (e.g., N-H···O=C contributes ~30% of contacts) .
- Van der Waals forces : C-H···π interactions in aromatic systems enhance lattice stability.
- Energy framework analysis : Identifies electrostatic/dispersion contributions; hydrogen bonds often account for >50% of total interaction energy .
Basic: What analytical techniques are critical for purity assessment of this compound?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<2%) .
- Melting point analysis : Sharp melting ranges (e.g., 134–136°C in analogs) indicate high crystallinity .
- Elemental analysis : Validates C, H, N composition (±0.3% theoretical) .
Advanced: How can contradictions in biological activity data for this compound analogs be resolved?
Answer:
- Dose-response curves : Replicate assays (n ≥ 3) to confirm IC50 values (e.g., cytotoxicity vs. efficacy).
- Off-target profiling : Screen against related enzymes (e.g., HDACs for kinase inhibitors) to rule out false positives .
- Structural analogs : Compare SAR trends; substituent effects (e.g., electron-withdrawing groups) may explain discrepancies .
Advanced: What strategies optimize the pharmacokinetic properties of this compound derivatives?
Answer:
- LogP adjustment : Introduce polar groups (e.g., -OH, -NH2) to reduce hydrophobicity (target LogP ~2–3) .
- Metabolic stability : Incubate with liver microsomes to identify labile sites (e.g., acetyl group hydrolysis) .
- Prodrug design : Mask amides with ester pro-groups to enhance bioavailability .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation .
- Waste disposal : Segregate halogenated byproducts for incineration .
Advanced: How does stereochemistry impact the biological activity of heptanamide derivatives?
Answer:
- Enantiomeric resolution : Chiral HPLC (e.g., CHIRALPAK IG-3 column) separates R/S isomers .
- Docking selectivity : (R)-isomers may exhibit higher affinity due to complementary binding pockets (e.g., in HSP70 inhibition) .
- Pharmacokinetics : Stereospecific metabolism (e.g., CYP3A4-mediated oxidation) alters half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
